1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a difluorophenyl group and a pyrazinylmethyl group substituted with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:
-
Formation of the Pyrazinylmethyl Intermediate:
- Starting with a pyrazine derivative, a furan ring is introduced via a suitable coupling reaction, such as Suzuki or Stille coupling.
- The resulting intermediate is then functionalized to introduce a methyl group.
-
Urea Formation:
- The pyrazinylmethyl intermediate is reacted with an isocyanate derivative of 2,6-difluorophenyl to form the urea linkage.
- This step often requires the use of a base, such as triethylamine, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Halogen atoms on the difluorophenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products:
Oxidation Products: Furanones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of small molecules with biological macromolecules.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea exerts its effects can vary depending on its application:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes critical for cell survival and proliferation.
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)-3-(pyrazin-2-ylmethyl)urea: Lacks the furan ring, which may affect its binding affinity and specificity.
1-(2,6-Difluorophenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness: 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of its difluorophenyl, pyrazinylmethyl, and furan moieties, which confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a difluorophenyl group and a furan-pyrazine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of urea compounds, such as the one , exhibit significant antimicrobial properties. For instance, similar urea derivatives have shown potent inhibitory effects against various bacterial strains and fungi. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Studies have demonstrated that related compounds can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in vitro. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The furan and pyrazine rings are known to enhance interaction with biological targets involved in cancer progression.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with urea linkages often act as enzyme inhibitors, particularly in pathways related to inflammation and cancer.
- Modulation of Receptor Activity : The compound may interact with specific receptors in the body, influencing cellular signaling pathways.
- Induction of Apoptosis : Through various signaling cascades, this compound may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activities of urea derivatives similar to this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with an IC50 value of 5 µM. |
Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels by 70% in LPS-stimulated macrophages. |
Study C | Reported moderate cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM. |
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLAVOLNBXQQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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